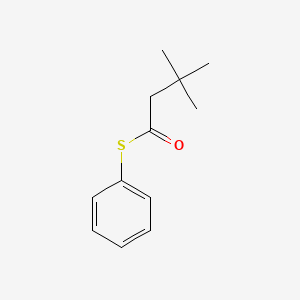

S-Phenyl 3,3-dimethylbutanethioate

Description

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

S-phenyl 3,3-dimethylbutanethioate |

InChI |

InChI=1S/C12H16OS/c1-12(2,3)9-11(13)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

GBAJRTNWCNVFEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3,3-Dimethylbutanoate

Structural Differences :

- Ethyl 3,3-dimethylbutanoate (C₈H₁₆O₂, MW 144.21 ) is an oxygen-based ester, whereas S-phenyl 3,3-dimethylbutanethioate replaces the ethoxy oxygen with a sulfur atom.

- Functional Group Reactivity : Thioesters are more reactive toward nucleophiles (e.g., amines, alcohols) due to the weaker C–S bond and the poor leaving-group ability of thiolate compared to alkoxide in esters.

Physical Properties :

- Ethyl esters typically exhibit higher polarity and water solubility than thioesters. For example, ethyl 3,3-dimethylbutanoate is likely more soluble in polar solvents, while the thioester may favor nonpolar environments.

Fonofos (Organophosphorus Compound)

Structural Differences :

- Fonofos (C₁₀H₁₅OPS₂, MW 260.33 ) contains a phosphonodithioate group (P=S and S–C₆H₅) instead of a thioester backbone.

Reactivity and Toxicity :

- Fonofos acts as a potent acetylcholinesterase inhibitor, making it highly toxic and historically used as a pesticide.

Spectroscopic Comparison :

- The S-phenyl group in Fonofos may exhibit vibrational peaks similar to those observed in thioesters. For example, S-phenyl vibrations in related compounds appear near 1008–1037 cm⁻¹, as seen in RGO-ortho-AZO composites .

Methyl 3,3-Dimethyl-2-[2-Nitro-4-(Trifluoromethyl)Anilino]Butanoate

Structural Differences :

- This methyl ester (C₁₄H₁₇F₃N₂O₄, MW 334.29 ) incorporates electron-withdrawing substituents (nitro and trifluoromethyl groups), which enhance stability and alter electronic properties compared to the simpler thioester.

Research Findings and Implications

- Spectroscopy: The S-phenyl group in thioesters and organophosphorus compounds shows characteristic IR peaks between 1008–1037 cm⁻¹, with shifts depending on electronic interactions (e.g., red-shifts in composite materials like RGO-ortho-AZO) .

- Reactivity : Thioesters’ nucleophilic acyl substitution rates exceed those of esters, making them valuable in dynamic covalent chemistry.

- Toxicity: Unlike Fonofos, this compound lacks organophosphate toxicity, broadening its utility in non-pesticide applications .

Q & A

Q. What are the common synthetic routes for preparing S-Phenyl 3,3-dimethylbutanethioate?

this compound is typically synthesized via thioesterification reactions. A standard approach involves reacting 3,3-dimethylbutanoyl chloride with thiophenol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Alternative routes include using coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid derivative for thiol coupling .

Q. Which analytical techniques are recommended for validating the purity and structural integrity of this compound?

Key methods include:

- HPLC : For purity assessment, reverse-phase C18 columns with UV detection (λ = 254 nm) are effective. Method validation should follow ICH guidelines, including accuracy (recovery %), precision (RSD < 2%), and linearity (R² > 0.995) as demonstrated in analogous mercapturic acid analyses .

- NMR : ¹H and ¹³C NMR confirm structural features, such as the S-phenyl group (δ 7.2–7.5 ppm for aromatic protons) and dimethylbutanoyl moiety (δ 1.0–1.2 ppm for methyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 224.13).

Q. How should researchers design experiments to assess the compound’s stability under laboratory conditions?

Stability studies should evaluate:

- Temperature : Accelerated degradation tests at 40°C vs. ambient conditions.

- Solvent Compatibility : Monitor decomposition in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents.

- pH Effects : Stability in buffered solutions (pH 3–9) to simulate biological or environmental matrices. Temporal sampling (e.g., 0, 7, 30 days) with HPLC quantification is critical, as degradation products (e.g., free thiophenol) may form via hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for enantioselective synthesis of chiral analogs of this compound?

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

- Organocatalysts : Proline-derived catalysts may induce asymmetry during thioester formation.

- Metal-Ligand Complexes : Chiral palladium or copper catalysts can facilitate asymmetric coupling. Reaction monitoring via chiral HPLC or polarimetry is essential to determine enantiomeric excess (ee > 90%) .

Q. What strategies resolve discrepancies in reported degradation rates of this compound across studies?

Contradictions often arise from variable experimental conditions (e.g., light exposure, trace metals). To address this:

- Controlled Replicates : Use inert atmospheres (N₂/Ar) and amber glassware to eliminate oxidative/photoinduced pathways.

- Advanced Analytics : LC-MS/MS to identify low-abundance degradation products.

- Computational Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict degradation kinetics under untested conditions .

Q. How can in vitro models elucidate the biochemical interactions of this compound?

Key approaches include:

- Enzyme Inhibition Assays : Test interactions with acetylcholinesterase (AChE) or glutathione-S-transferase (GST) using fluorometric or colorimetric substrates.

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ³⁵S) track intracellular accumulation in cell lines (e.g., HepG2).

- Metabolite Profiling : Identify urinary metabolites (e.g., mercapturic acids) via HPLC-MS, as validated in analogous thioester studies .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model:

- Transition States : For nucleophilic acyl substitutions or hydrolysis pathways.

- Electrostatic Potential Maps : Identify reactive sites (e.g., sulfur atom susceptibility to oxidation). Pair computational results with experimental kinetic data to refine predictive accuracy .

Key Considerations for Experimental Design

- Synthesis Scalability : Pilot-scale reactions require careful optimization of stoichiometry and solvent recovery to minimize waste .

- Biological Safety : Use fume hoods and PPE (gloves, goggles) when handling thioesters due to potential toxicity .

- Data Reproducibility : Document solvent lot numbers and equipment calibration dates to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.